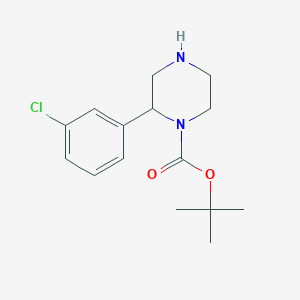![molecular formula C13H16BrNO4 B8068576 2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B8068576.png)
2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid is an organic compound known for its diverse applications in the field of chemistry and biology. With a unique structure combining bromine, amino, and phenyl groups, it serves as an important intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromination Reaction: The synthesis begins with the bromination of a phenylacetic acid derivative, introducing a bromine atom at the para-position of the phenyl ring.
Amination Reaction: Following bromination, an amination step is performed where tert-butoxycarbonyl (Boc) protected amine is introduced.
Hydrolysis Reaction: Finally, hydrolysis of the Boc group yields the target compound, 2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid.
Industrial Production Methods
Industrial production often utilizes the same synthetic route but on a larger scale. Optimized reaction conditions, such as temperature control, reagent concentration, and purification techniques, ensure higher yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl or carboxyl derivatives.
Reduction: Reduction of the bromine or amino group results in a variety of substituted phenylacetic acid derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: 2-(4-Bromo-2-oxo-phenyl)acetic acid.
Reduction: 2-(4-Amino-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid.
Substitution: 2-(4-Methoxy-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid finds extensive use in:
Chemistry: As a building block in organic synthesis, especially for preparing complex aromatic compounds.
Biology: Used in biochemical assays and enzyme inhibition studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory and anti-cancer properties.
Industry: Applied in the production of polymers and advanced materials due to its unique reactivity.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, often through its bromine and amino groups. It can inhibit enzymatic activity or modulate biological pathways by binding to active sites or interacting with amino acid residues. The presence of the tert-butoxycarbonyl group provides steric protection, enhancing its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid is unique due to its specific combination of bromine and protected amine groups. Similar compounds include:
2-(4-Chloro-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid: Substitutes chlorine for bromine, altering reactivity and biological activity.
2-(4-Fluoro-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid: Substitutes fluorine, which impacts binding affinity and metabolic stability.
Each of these compounds offers unique properties, making this compound particularly valuable for specific applications where its distinct reactivity and stability are required.
Eigenschaften
IUPAC Name |
2-[4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10-7-9(14)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXNTCWHMKHMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate](/img/structure/B8068512.png)
![Tert-butyl (1s,4s)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8068515.png)


![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B8068546.png)
![tert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate](/img/structure/B8068554.png)
![tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate](/img/structure/B8068559.png)



![tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B8068585.png)

